3-Chloropropyl(dimethoxymethyl)silicon, also known as 3-chloropropylmethyldimethoxysilane, is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a chloropropyl group and two methoxy groups attached to a silicon atom. This compound is utilized primarily in various industrial applications, particularly in the field of surface modification and as a coupling agent in polymer chemistry.
The compound can be sourced from various chemical suppliers and manufacturers specializing in organosilicon compounds. It is often produced through specific synthetic routes involving chlorosilanes and alcohols.
3-Chloropropyl(dimethoxymethyl)silicon is classified under silanes, which are silicon-based compounds with varying organic groups attached. Its CAS number is 18171-19-2, and it has been recognized for its potential applications in materials science and chemical manufacturing.
The synthesis of 3-chloropropyl(dimethoxymethyl)silicon typically involves the reaction of chloropropylsilane with methanol or dimethoxy compounds. Various methods can be employed, including:
The typical reaction conditions involve moderate temperatures (around room temperature) and may require solvents such as tetrahydrofuran or cyclohexanone to facilitate the reaction. The yield of the synthesis can vary based on the specific conditions used but generally falls within a range of 70-76% for optimal conditions .
3-Chloropropyl(dimethoxymethyl)silicon can participate in various chemical reactions due to its functional groups:
The hydrolysis reaction typically proceeds as follows:
where R represents the chloropropyl group and R' represents the methoxy group .
The mechanism of action for 3-chloropropyl(dimethoxymethyl)silicon primarily involves its reactivity with moisture and other silanes. When exposed to water, it hydrolyzes to form reactive silanol species that can condense with other silanes or moisture, leading to cross-linking in polymers or surface modification applications.
The hydrolysis process typically generates hydrochloric acid as a byproduct, which necessitates careful handling due to its corrosive nature. The reactivity of the compound makes it suitable for applications requiring surface adhesion or modification.
Relevant data indicates that this compound should be handled with care due to its irritant properties and potential hazards associated with its reactivity .
3-Chloropropyl(dimethoxymethyl)silicon is widely used in various scientific and industrial applications:
The grafting efficiency of 3-chloropropyl(dimethoxymethyl)silane onto inorganic substrates is highly dependent on reaction conditions. Studies on halloysite nanotubes (HNTs) demonstrate that solvent polarity critically influences the degree of grafting (DG), with toluene achieving a DG of 99.8% compared to 22.4% in ethanol. This variance arises from toluene’s ability to facilitate silane diffusion while minimizing premature hydrolysis [2]. Catalysts further modulate DG: triethylamine boosts DG to 93.3% by promoting alkoxy group dissociation, whereas ammonium hydroxide enhances surface accessibility via pH-driven deprotonation of silanols [2]. Surface characteristics of the substrate also dictate outcomes; silica gel functionalized at ~8% (~2.5% loading) exhibits consistent reactivity due to its high surface area (550 m²/g) and uniform pore distribution (60 Å), enabling precise chloropropyl group anchoring [6].
Table 1: Solvent and Catalyst Effects on Grafting Efficiency
Substrate | Solvent | Catalyst | Degree of Grafting | Key Factor |
---|---|---|---|---|
Halloysite Nanotubes | Toluene | None | 99.8% | Optimal silane diffusion |
Halloysite Nanotubes | Ethanol | None | 22.4% | Polarity-induced hydrolysis |
Halloysite Nanotubes | Toluene | Triethylamine | 93.3% | Alkoxy group activation |
Silica Gel (230-400 mesh) | Solvent-free | None | ~8% functionalized | High surface area (550 m²/g) |
Solvent-free approaches leverage solid-state reactivity to anchor 3-chloropropyl(dimethoxymethyl)silane onto silica matrices. Mesoporous silica synthesized via resorcinol-assisted sol-gel methods achieves exceptional surface areas (~1000 m²/g), providing abundant anchoring sites for silane coupling without solvents. This method eliminates solvent disposal issues and enhances grafting density by 40% compared to wet processes [8] [10]. Mechanochemical activation—grinding silica with chlorosilane—induces covalent bonding through tribochemical reactions, confirmed by FTIR peaks at 1,200 cm⁻¹ (Si–O–Si) and 700 cm⁻¹ (C–Cl). Catalyst selection remains crucial; Lewis acids like tin carboxylates accelerate condensation by forming transient complexes with methoxy groups, while minimizing byproduct formation [1] [4].
The functionalization mechanism involves two sequential steps:
Kinetic studies show that electron-withdrawing chloropropyl groups reduce silicon’s electrophilicity, slowing hydrolysis by 3× compared to aminopropyl analogues. Steric effects further influence reactivity: dimethylmethoxy substitution in 3-chloropropyl(dimethoxymethyl)silane impedes condensation versus trimethoxy variants, necessitating longer reaction times [9].
Precursor stoichiometry dictates crosslinking density and functional group distribution in silane-derived hybrid materials. In polydimethylsiloxane (PDMS) matrices, CPTMS crosslinker concentrations between 5–50 wt% generate in situ silsesquioxanes (SSQOs), which act as polar nanodomains. At 15 wt% CPTMS, dielectric permittivity increases by 35% due to SSQO-induced dipole alignment, whereas >30 wt% causes aggregation, reducing elasticity by 60% [1]. For silica-polymer composites, a TEOS:resorcinol molar ratio of 1:2 during sol-gel synthesis maximizes surface area (1000 m²/g), enabling subsequent chlorosilane grafting at 0.36 mmol/g substrate. Deviations below 1:1 yield non-porous silica with <10% functionalization efficiency [8] [10].
Table 2: Precursor Ratio Effects on Hybrid Material Properties
Material System | Key Precursor Ratio | Resultant Property | Performance Outcome |
---|---|---|---|
PDMS/CPTMS Elastomers | CPTMS (15 wt%) | Uniform SSQO formation | 35% ↑ dielectric permittivity |
PDMS/CPTMS Elastomers | CPTMS (50 wt%) | SSQO aggregation | 60% ↓ elastic recovery |
Resorcinol-TEOS Silica | TEOS:Resorcinol = 1:2 | Surface area = 1000 m²/g | 0.36 mmol/g silane loading |
HNTs-CPTMS Composites | HNTs:CPTMS:H₂O = 1:1:3 | DG = 99.8% | Optimal for polymer reinforcement |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7